N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide

Catalog No.
S3034679
CAS No.
874466-17-8
M.F
C19H16FNO2
M. Wt
309.34
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanami...

CAS Number

874466-17-8

Product Name

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide

IUPAC Name

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide

Molecular Formula

C19H16FNO2

Molecular Weight

309.34

InChI

InChI=1S/C19H16FNO2/c20-16-8-4-5-9-17(16)21-19(22)13-11-15-10-12-18(23-15)14-6-2-1-3-7-14/h1-10,12H,11,13H2,(H,21,22)

InChI Key

ZINJNKHOQYKCIT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=CC=CC=C3F

Solubility

not available
  • Fluorophenyl ring

    The presence of a fluorine atom on the phenyl ring can be used to modulate the interaction of the molecule with biological targets. Fluorine substitution is a common technique in medicinal chemistry to improve drug potency and selectivity [1].

  • Propanamide linkage

    The amide bond ( -CONH2) is a common functional group found in many pharmaceuticals. It can participate in hydrogen bonding with biological molecules, influencing the compound's absorption and interaction within the body [2].

  • Phenylfuran moiety

    The combination of a phenyl ring and a furan ring is less common but can be present in bioactive molecules. Research on similar furan-containing compounds suggests potential applications in areas like anti-cancer and anti-microbial activity [3, 4].

Future Research Directions

  • Medicial chemistry

    Investigating the interaction of the molecule with specific biological targets to explore potential therapeutic applications.

  • Material science

    Studying the self-assembly properties of the molecule for potential applications in functional materials.

  • Organic synthesis

    Developing new synthetic methods for N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide or similar furan-containing compounds.

Please note

This information is based on the chemical structure and should not be interpreted as evidence of any specific properties or applications. Further research is required to determine the potential of N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide.

Here are some references used for this response:

  • "[Fluorine in medicinal chemistry]"()
  • "[The amide bond in nature and medicine]"()
  • "[Antitumor activity of synthetic furans]"()
  • "[Synthesis and antimicrobial activity of novel furan derivatives]"()

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide is an organic compound categorized as an amide. It consists of a 2-fluorophenyl group attached to a propanamide backbone, which is further substituted with a 5-phenylfuran moiety. This unique structure contributes to its potential applications in medicinal chemistry and materials science. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and stability, influencing its biological activity and interactions with various molecular targets.

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction can be achieved with lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.
  • Substitution: The fluorine atom in the phenyl ring allows for nucleophilic substitution reactions, where it can be replaced by various nucleophiles.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium methoxide in methanol.

Research indicates that N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide exhibits promising biological activities. It has been investigated for potential antimicrobial and anticancer properties. The structural features, particularly the fluorinated phenyl group, may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide typically involves multi-step processes. A common approach begins with the preparation of 2-fluorophenylamine, which is then reacted with 3-(5-phenylfuran-2-yl)propanoic acid. This reaction is often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide and catalysts such as 4-dimethylaminopyridine to form the amide bond. In industrial settings, more efficient methods may be employed, utilizing automated synthesis equipment and optimized reaction conditions to enhance yield and purity.

N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide has several notable applications:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Under investigation for its potential biological activities.
  • Medicine: Explored for drug development due to its unique structural characteristics.
  • Industry: Utilized in developing new materials and chemical processes.

The mechanism of action for N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide involves interactions with specific molecular targets. The fluorophenyl group can engage with various enzymes and receptors, potentially inhibiting their activity. Additionally, the phenylfuran moiety may participate in π–π interactions with aromatic residues in proteins, influencing their function and activity.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide:

  • N-(2-chlorophenyl)-3-(5-phenylfuran-2-yl)propanamide
  • N-(2-bromophenyl)-3-(5-phenylfuran-2-yl)propanamide
  • N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide

Uniqueness

The uniqueness of N-(2-fluorophenyl)-3-(5-phenylfuran-2-yl)propanamide lies in the presence of the fluorine atom. This substitution can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom enhances stability and lipophilicity while also influencing hydrogen bonding capabilities, making this compound particularly valuable for various applications in medicinal chemistry and materials science.

XLogP3

3.9

Dates

Last modified: 08-17-2023

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